molecular formula C6H9Br2N B13009934 7,7-Dibromo-3-azabicyclo[4.1.0]heptane

7,7-Dibromo-3-azabicyclo[4.1.0]heptane

Cat. No.: B13009934
M. Wt: 254.95 g/mol
InChI Key: AJNIXRINLKCETA-UHFFFAOYSA-N
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Description

7,7-Dibromo-3-azabicyclo[4.1.0]heptane is a bicyclic organic compound featuring a nitrogen atom at position 3 and two bromine atoms at the 7,7-positions. Its molecular formula is C₆H₉Br₂N, with a molecular weight of 254.95 g/mol . The compound exists as stereoisomers, such as (1S,6S)-7,7-dibromo-3-azabicyclo[4.1.0]heptane (CAS: 1807939-56-5), which is recognized for its use as a pharmaceutical building block . Key identifiers include MDL numbers MFCD31566995 (stereospecific form) and MFCD28505901 (generic form), with purity and storage conditions often unspecified in commercial listings .

Properties

Molecular Formula

C6H9Br2N

Molecular Weight

254.95 g/mol

IUPAC Name

7,7-dibromo-3-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C6H9Br2N/c7-6(8)4-1-2-9-3-5(4)6/h4-5,9H,1-3H2

InChI Key

AJNIXRINLKCETA-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2C1C2(Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dibromo-3-azabicyclo[4.1.0]heptane typically involves the reaction of dihalocarbene species with nitrogen-containing bicyclic compounds. One common method includes the reaction of N-Boc-2,3-dihydro-1H-pyrroles or 1,2,3,4-tetrahydropyridines with dihalocarbene species . The reaction conditions often require the use of specific solvents and temperature control to ensure the desired product is obtained.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory methods mentioned above. This would include scaling up the reaction, ensuring consistent quality, and implementing safety measures to handle the bromine-containing intermediates.

Chemical Reactions Analysis

Types of Reactions

7,7-Dibromo-3-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Methyl-lithium (LiMe): Used for cyclopropylidene insertion reactions.

    Lithium iodide (LiI): Used in substitution reactions to replace bromine atoms.

    Solvents: Ether and other organic solvents are commonly used.

Major Products Formed

Scientific Research Applications

7,7-Dibromo-3-azabicyclo[4.1.0]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,7-Dibromo-3-azabicyclo[4.1.0]heptane involves its interaction with various molecular targets. The compound’s bromine atoms can participate in substitution reactions, leading to the formation of new chemical bonds. Additionally, the nitrogen atom within the bicyclic structure can interact with biological molecules, potentially affecting enzyme activity and protein binding .

Comparison with Similar Compounds

7,7-Difluoro-3-azabicyclo[4.1.0]heptane Hydrochloride

  • Molecular Formula : C₆H₉F₂N·HCl
  • Molecular Weight : 169.60 g/mol (hydrochloride salt)
  • CAS No.: 1376248-54-2
  • Properties :
    • White crystalline powder, water-soluble, thermally stable .
    • Higher synthetic yield (96%) compared to brominated analogs due to fluorine’s smaller atomic radius and lower steric demand .
  • Applications : Used in medicinal chemistry for its enhanced solubility and stability .

7,7-Dichloro-6-methyl-3-azabicyclo[4.1.0]heptane Hydrochloride

  • Molecular Formula : C₇H₁₀Cl₂N·HCl
  • CAS No.: 1803584-25-9
  • No available safety or thermodynamic data, highlighting gaps in commercial documentation .

3-Methyl-7,7-dibromobicyclo[4.1.0]heptane

  • Molecular Formula : C₈H₁₂Br₂
  • Synthesis : Generated via dibromocarbene addition to cyclohexene derivatives, yielding a 43:57 cis-trans isomer mixture .
  • Key Differences :
    • Lacks the nitrogen atom in the bicyclic framework, altering electronic properties and limiting pharmaceutical utility compared to azabicyclo analogs .
    • Steric effects from the methyl group complicate isomer separation via chromatography .

7-Oxabicyclo[4.1.0]heptane Derivatives

  • Example : 3-Oxiranyl-7-oxabicyclo[4.1.0]heptane (CAS: 106-87-6)
  • Properties :
    • Epoxide functionality enhances reactivity in ring-opening polymerization and crosslinking applications .
    • Lower molecular weight (152.19 g/mol) and distinct toxicity profile compared to halogenated azabicyclo compounds .

Structural and Functional Analysis

Halogen Substitution Effects

Property Br (Dibromo) F (Difluoro) Cl (Dichloro)
Atomic Radius (Å) 1.15 0.64 0.99
Electronegativity 2.96 3.98 3.16
Bond Dissociation Energy (kJ/mol) 285 552 328
  • Bromine : High polarizability and leaving-group ability, favoring nucleophilic substitution reactions .
  • Fluorine : Strong electron-withdrawing effects enhance metabolic stability in drug design .
  • Chlorine : Intermediate reactivity, often used in agrochemical intermediates .

Thermodynamic and Solubility Data

Compound logP (Predicted) Water Solubility (mg/mL)
7,7-Dibromo-3-azabicyclo[4.1.0]heptane 2.1 <1 (lipophilic)
7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride 0.8 >10 (hydrophilic)

Biological Activity

7,7-Dibromo-3-azabicyclo[4.1.0]heptane is a bicyclic compound characterized by its unique structure, which includes two bromine atoms and a nitrogen atom in its framework. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. Understanding its biological activity is crucial for exploring its therapeutic potential and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H10_{10}Br2_2N. The bicyclic structure contributes to its reactivity, making it a valuable building block in organic synthesis.

PropertyValue
Molecular FormulaC7_7H10_{10}Br2_2N
Molecular Weight252.97 g/mol
Structure TypeBicyclic
Functional GroupsBromine, Amine

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Enzyme Interactions : Studies have shown that this compound can interact with various enzymes, potentially influencing their activity and leading to therapeutic effects.
  • Receptor Binding : The compound's structure allows it to bind to specific receptors, which may alter physiological responses.

Case Studies

  • Antitumor Activity : In vitro studies have assessed the cytotoxic effects of derivatives of this compound against cancer cell lines. One study reported that certain derivatives demonstrated significant antiproliferative activity against human leukemia and neuroblastoma cells, indicating potential as an anticancer agent .
  • Neuroprotective Effects : Another investigation focused on the compound's ability to inhibit pathways associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The results suggested that the compound could modulate neurotransmitter activity and reduce neuroinflammation .

The biological activity of this compound can be attributed to its structural characteristics:

  • Nucleophilic Substitution : The presence of bromine atoms makes the compound susceptible to nucleophilic attacks, facilitating the formation of new bonds with biological targets.
  • Strained Ring System : The bicyclic structure creates strain that may enhance reactivity, allowing for interactions with various biological molecules.

Synthesis and Applications

The synthesis of this compound typically involves cyclopropanation reactions or radical oxidation methods . Its applications extend beyond medicinal chemistry into areas such as:

  • Drug Development : The compound serves as a precursor for synthesizing more complex drug candidates.
  • Organic Synthesis : Its unique structure allows it to be used in various synthetic pathways aimed at creating novel compounds with desired biological activities.

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